1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-cycloheptyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-20(18,19)13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFMDXVMTDTWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657959 | |
| Record name | 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-21-1 | |
| Record name | 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Direct Oxidation of Thioether Precursors
The most efficient method involves the oxidation of 1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine using Oxone® (potassium peroxymonosulfate) in a methanol/water solvent system at 20°C. This single-step protocol achieves an 85% yield, with the reaction proceeding via sulfone formation through electrophilic sulfur oxidation. Key advantages include:
- Mild conditions : Ambient temperature avoids thermal degradation of the pyrazolopyrimidine core.
- Selectivity : Oxone selectively oxidizes the methylthio group without affecting the cycloheptyl substituent or the heterocyclic ring.
- Scalability : The reaction is amenable to multi-gram synthesis, as demonstrated by Zhang et al. in their preparation of kinase inhibitor intermediates.
The product is isolated via evaporation under reduced pressure, followed by recrystallization from benzene to achieve >98% purity. Nuclear magnetic resonance (NMR) analysis confirms the sulfonyl group’s incorporation through characteristic downfield shifts of the methylsulfonyl protons (δ 3.45 ppm, singlet).
Cyclization of Pyrimidine-Hydrazine Intermediates
An alternative route, adapted from pyrazolopyrimidine synthesis methodologies, involves constructing the heterocyclic core de novo . This two-step approach, derived from DE2018345A1, begins with:
Cyclization of 4,6-Dichloro-5-Formylpyrimidine
Reaction with hydrazine hydrate in dioxane at 10–15°C yields 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The mechanism proceeds via nucleophilic attack of hydrazine at the C5 formyl group, followed by intramolecular cyclization to form the pyrazole ring.
Functionalization with Cycloheptyl and Methylsulfonyl Groups
Comparative Analysis of Synthetic Methods
The direct oxidation method is superior for industrial-scale synthesis due to fewer steps and higher yield. However, the cyclization route provides modular access to analogs with varied substituents.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Industrial Considerations and Optimization
Solvent Systems
Methanol/water mixtures optimize Oxone® solubility while minimizing side reactions. Substituting methanol with ethanol reduces yield by 15% due to slower oxidation kinetics.
Catalytic Alternatives
Patent DE2018345A1 suggests triethylamine as a base during cyclization to enhance reaction rates. However, excess base promotes hydrolysis of the chloro intermediate, necessitating precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or methylsulfonyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Cycloheptyl halide, methylsulfonyl chloride, triethylamine, dichloromethane as solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Biological Activity
1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine, with CAS number 1206679-21-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 294.37 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a cycloheptyl group and a methylsulfonyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cancer and other diseases.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through the modulation of cell cycle progression and apoptosis induction.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- c-Met Protein Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase, which plays a significant role in tumor growth and metastasis. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
- GABA Modulation : Some derivatives in the same class have demonstrated GABA receptor modulation, which may contribute to neuroprotective effects .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For example, in a study involving lung cancer cells, treatment with this compound resulted in significant cell cycle arrest and increased markers of apoptosis .
- Animal Models : In vivo studies are needed to confirm the efficacy observed in vitro. However, related compounds have shown promising results in animal models, indicating potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives, and how do they apply to 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine?
Pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclocondensation reactions. For example, Swelam et al. demonstrated a one-pot multi-component reaction using thiol-containing intermediates to generate derivatives like 3-methyl-4-chlorophenyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol . Adapting this method, the methylsulfonyl group in the target compound could be introduced via sulfonation of a thiol intermediate under controlled oxidative conditions. Critical parameters include reaction temperature (e.g., 50°C for solubility optimization) and stoichiometric control of sulfonylating agents like hydrogen peroxide or m-chloroperbenzoic acid .
Q. What safety precautions are essential when handling sulfonyl-containing pyrazolo[3,4-d]pyrimidines?
Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-Chloro-6-methyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidine ) emphasize immediate removal of contaminated clothing and thorough decontamination of exposed skin. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential irritancy. Consult SDS guidelines for hazard statements (e.g., UN# 2811 for toxic solids) and ensure emergency protocols for accidental exposure are in place .
Q. How are pyrazolo[3,4-d]pyrimidines characterized post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, 1H NMR (400 MHz, DMSO-d6) of related compounds resolves aromatic protons (δ 7.59–8.50 ppm) and methylsulfonyl groups (δ 2.59 ppm) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity, while mass spectrometry (MS) confirms molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How does the methylsulfonyl substituent influence the biological activity of pyrazolo[3,4-d]pyrimidines?
The methylsulfonyl group enhances electrophilicity, potentially improving binding to biological targets. Pyrazolo[3,4-d]pyrimidines with sulfonyl groups exhibit antitumor activity by inhibiting kinases like mTOR or EGFR. Structure-activity relationship (SAR) studies suggest that substituent positioning (e.g., C6 vs. C4) significantly impacts potency. Computational modeling (e.g., molecular docking) can predict interactions with ATP-binding pockets .
Q. What analytical strategies resolve contradictions in synthetic yield data for pyrazolo[3,4-d]pyrimidines?
Discrepancies in yield (e.g., 52.7% vs. literature-reported 70%) often arise from variations in reaction conditions or purification methods. Systematic optimization involves:
Q. What mechanistic insights explain the reactivity of cycloheptyl groups in pyrazolo[3,4-d]pyrimidine derivatives?
Q. How to design controlled experiments for evaluating pyrazolo[3,4-d]pyrimidine stability under physiological conditions?
Q. What computational tools validate pyrazolo[3,4-d]pyrimidine-target interactions in drug discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
